Antibacterial agent 149

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

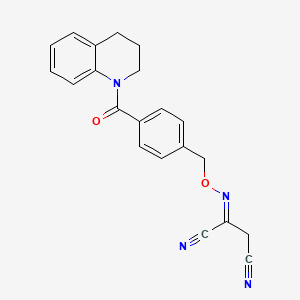

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18N4O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(1Z)-2-cyano-N-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methoxy]ethanimidoyl cyanide |

InChI |

InChI=1S/C21H18N4O2/c22-12-11-19(14-23)24-27-15-16-7-9-18(10-8-16)21(26)25-13-3-5-17-4-1-2-6-20(17)25/h1-2,4,6-10H,3,5,11,13,15H2/b24-19- |

InChI Key |

WQGWAYLKWCIWDJ-CLCOLTQESA-N |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CO/N=C(/CC#N)\C#N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CON=C(CC#N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Plantaricin 149: A Technical Guide to its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantaricin 149 (Pln149) is a 22-amino acid cationic antimicrobial peptide produced by Lactobacillus plantarum NRIC149.[1][2] This technical guide provides a comprehensive overview of the current understanding of Plantaricin 149's mechanism of action, consolidating key research findings for professionals in the fields of microbiology and drug development. Pln149 exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes.[1][3][4] Its primary mode of action involves a direct interaction with the bacterial cell membrane, leading to permeabilization and subsequent cell death.[5][6] This guide will delve into the molecular interactions, structural changes, and key experimental evidence that elucidate the potent antimicrobial properties of this bacteriocin.

Core Mechanism of Action: The Carpet-Like Model

The prevailing model for Plantaricin 149's activity is the "carpet-like" mechanism.[2][3] Unlike pore-forming toxins that create discrete channels, Pln149 peptides accumulate on the surface of the target membrane, disrupting its integrity in a detergent-like manner. This process can be broken down into several key stages:

-

Electrostatic Attraction: As a cationic peptide, Plantaricin 149 is initially attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) and teichoic acids, which are abundant in Gram-positive bacteria.[1][6] This electrostatic interaction facilitates the initial binding of the peptide to the cell surface.

-

Conformational Change: In an aqueous environment, Plantaricin 149 exists in a random coil conformation.[7] Upon interaction with the anionic lipid headgroups of the bacterial membrane, it undergoes a significant conformational change, folding into an α-helical structure.[1][4][7] This induced helicity is crucial for its membrane-disrupting activity.

-

Membrane Accumulation and Disruption: The α-helical peptides then align parallel to the membrane surface, forming a "carpet."[2][3] This accumulation disrupts the lipid packing and leads to membrane thinning and permeabilization, allowing the leakage of ions and essential cellular components, ultimately resulting in cell death.[5][6] Recent studies also suggest that in addition to membrane disruption, Plantaricin 149 and its analogs may have secondary intracellular targets.[2][8]

Below is a diagram illustrating the carpet-like mechanism of action of Plantaricin 149.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of Plantaricin 149 and its synthetic analogs has been quantified against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters summarized below.

| Peptide/Analog | Target Microorganism | MIC (µg/mL) | MIC (µM) | MBC (µg/mL) | Reference |

| Plantaricin 149a (Pln149a) | Staphylococcus aureus ATCC 25923 | - | 19 (MIC50) | - | [5] |

| Pseudomonas aeruginosa ATCC 9027 | - | 155 (MIC50) | >310 | [1][5] | |

| Plantaricin 149 (Pln149) | Porphyromonas gingivalis (Pg) | 125 | - | 130 | [9] |

| Prevotella intermedia (Pi) | 105 | - | 125 | [9] | |

| Streptococcus mutans (Sm) | 55 | - | 75 | [9] | |

| Fmoc-Pln149(6-22) | Staphylococcus aureus | - | - | - | [3] |

| Pln149-PEP20 | Gram-positive bacteria | 1-128 | - | - | [2][3] |

| Gram-negative bacteria | 16-512 | - | - | [2][3] |

Key Experimental Protocols

The elucidation of Plantaricin 149's mechanism of action has been supported by a variety of experimental techniques. Detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Plantaricin 149.

Methodology:

-

Peptide Preparation: A stock solution of Plantaricin 149 is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[2][10]

-

Inoculum Preparation: The test bacterium is cultured to a specific optical density, corresponding to a known concentration of cells (e.g., 5 x 10^5 CFU/mL).[2][10]

-

Inoculation and Incubation: The wells of the microtiter plate containing the peptide dilutions are inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 24 hours).[10]

-

MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[9][10]

-

MBC Determination: Aliquots from the wells showing no growth are plated onto agar plates and incubated. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial colonies compared to the initial inoculum.[9][10]

Membrane Permeabilization Assay (Calcein Leakage)

This assay assesses the ability of Plantaricin 149 to disrupt lipid vesicles, mimicking a bacterial membrane.

Methodology:

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from phospholipids (e.g., POPG to mimic negatively charged bacterial membranes) and loaded with a fluorescent dye, such as calcein, at a self-quenching concentration.[1]

-

Peptide Interaction: Increasing concentrations of Plantaricin 149 are added to the vesicle suspension.[1]

-

Fluorescence Measurement: If the peptide disrupts the vesicle membrane, calcein is released, and its fluorescence de-quenches, leading to an increase in fluorescence intensity. This is measured using a fluorometer.

-

Data Analysis: The percentage of leakage is calculated relative to a positive control (e.g., Triton X-100) that causes 100% leakage.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to study the secondary structure of Plantaricin 149 in different environments.

Methodology:

-

Sample Preparation: Solutions of Plantaricin 149 are prepared in an aqueous buffer and in the presence of membrane-mimicking environments, such as SDS micelles or lipid vesicles (e.g., POPG).[1]

-

Spectral Acquisition: CD spectra are recorded in the far-UV region (e.g., 190-250 nm).[1]

-

Data Analysis: The resulting spectra are analyzed to determine the secondary structural content (e.g., α-helix, β-sheet, random coil). A characteristic α-helical spectrum shows minima around 208 and 222 nm.[1]

Interaction with Lipid Bilayers and Membrane Models

Studies using model membranes have been instrumental in understanding the molecular details of Plantaricin 149's action.

-

Lipid Specificity: Plantaricin 149a interacts strongly with negatively charged phospholipids like POPG, which is consistent with its higher activity against Gram-positive bacteria.[1][6] It shows weak interaction with zwitterionic phospholipids such as POPC, which are more prevalent in eukaryotic cell membranes, explaining its low hemolytic activity.[1]

-

Structural Induction: The transition from a random coil to an α-helix upon binding to negatively charged vesicles is a key finding from circular dichroism studies.[1][11] This induced structure is essential for its membrane-disrupting function.

-

Membrane Depolarization: Assays using membrane potential-sensitive dyes have shown that Plantaricin 149 and its analogs can rapidly depolarize the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria, often within minutes.[2][3]

Structure-Activity Relationship and Analogs

Research has explored modifications of the Plantaricin 149 sequence to enhance its antimicrobial properties and reduce toxicity.

-

N-Terminus Modification: The N-terminal region of Plantaricin 149a has been shown to be important for its lytic activity.[1][5] Analogs with modifications at the N-terminus, while retaining antibacterial effects, exhibited a shift from a bactericidal to a bacteriostatic mechanism.[5]

-

Fmoc-Derivatives: The addition of a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus has been investigated to increase the peptide's activity.[3] While some Fmoc-analogs showed increased antimicrobial potency, they also exhibited higher hemolytic activity.[3]

-

Optimized Analogs (Pln149-PEP20): A notable optimized analog, Pln149-PEP20, was designed as an amphipathic alpha-helix.[2] This shorter peptide demonstrated enhanced bactericidal activity against a broad range of multidrug-resistant bacteria and lower cytotoxicity compared to some other analogs.[2][12]

Conclusion and Future Directions

Plantaricin 149 is a potent antimicrobial peptide with a well-characterized membrane-targeting mechanism of action. Its rapid, bactericidal activity and low propensity for resistance development make it a promising candidate for further therapeutic development. Future research should focus on:

-

In-depth investigation of potential secondary intracellular targets.

-

Pharmacokinetic and pharmacodynamic studies of optimized analogs in preclinical models.

-

Development of novel formulations to enhance stability and delivery.

-

Exploration of synergistic combinations with conventional antibiotics.

This technical guide provides a solid foundation for researchers and drug developers to understand and further explore the therapeutic potential of Plantaricin 149 and its derivatives in the fight against infectious diseases.

References

- 1. Interaction of antimicrobial peptide Plantaricin149a and four analogs with lipid bilayers and bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria [mdpi.com]

- 4. A synthetic analog of plantaricin 149 inhibiting food-borne pathogenic bacteria:evidence for alpha-helical conformation involved in bacteria-membrane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of antimicrobial peptide Plantaricin149a and four analogs with lipid bilayers and bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of antimicrobial peptide Plantaricin149a and four analogs with lipid bilayers and bacterial membranes [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of antibacterial effect of plantaricin 149 suspension and traditional root canal irrigation solutions in root canal infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Researchers find compound that combats multidrug-resistant bacteria in less than one hour | EurekAlert! [eurekalert.org]

Unveiling Antibacterial Agent 149: A Technical Guide to Plantaricin 149 and Bioactive Compounds from Bacillus amyloliquefaciens ELI149

For Researchers, Scientists, and Drug Development Professionals

Abstract

The designation "Antibacterial agent 149" encompasses at least two distinct and potent antimicrobial entities: the bacteriocin Plantaricin 149, originating from Lactobacillus plantarum NRIC 149, and a suite of secondary metabolites produced by Bacillus amyloliquefaciens strain ELI149. This technical guide provides an in-depth exploration of the discovery, origin, and mechanism of action of these agents. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their potential as novel antibacterial therapeutics. This document details quantitative antimicrobial activity, elucidates experimental protocols for their study, and visualizes key processes and pathways to facilitate further research and development.

Plantaricin 149: A Membrane-Targeting Bacteriocin

Plantaricin 149 (Pln149) is a cationic antimicrobial peptide produced by the bacterium Lactobacillus plantarum NRIC 149.[1][2][3] It has garnered significant interest for its inhibitory action against various pathogenic bacteria. A synthetic, C-terminally amidated analog, Pln149a, has also been developed and studied for its antimicrobial properties.

Discovery and Origin

Plantaricin 149 was first isolated from Lactobacillus plantarum NRIC 149, a strain of lactic acid bacteria.[1][4] The peptide is composed of 22 amino acid residues.[1] Its discovery is part of the broader scientific effort to identify novel antimicrobial peptides from GRAS (Generally Recognized as Safe) bacteria as potential alternatives to conventional antibiotics.

Mechanism of Action: The Carpet Model

The primary mechanism of action for Plantaricin 149 and its analogs is the disruption of the bacterial cell membrane.[1][2] It is proposed to follow a "carpet-like" model of interaction.[1] In this model, the cationic peptide initially binds to the negatively charged bacterial membrane. As the peptide concentration increases, the peptides accumulate on the membrane surface, forming a "carpet." This leads to membrane destabilization, pore formation, and ultimately, cell lysis.[5]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of Plantaricin 149 and its derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

| Organism | Agent | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Porphyromonas gingivalis | Pln149 | 125 | 130 | [3] |

| Prevotella intermedia | Pln149 | 105 | 125 | [2] |

| Staphylococcus aureus | Pln149a | 78 - 620 | - | [4] |

| Pseudomonas aeruginosa | Pln149a | >310 | - | [4] |

A derivative, Pln149-PEP20, has shown broad-spectrum activity with MICs ranging from 1 to 128 mg/L for Gram-positive bacteria and 16 to 512 mg/L for Gram-negative bacteria.[1]

Experimental Protocols

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Antimicrobial Agent: The antimicrobial peptide is serially diluted in a 96-well microtiter plate with the appropriate broth medium.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no visible growth is plated onto an appropriate agar medium. The plates are incubated, and the MBC is determined as the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

This assay measures the disruption of the bacterial membrane potential using a potential-sensitive fluorescent dye, such as DiSC3(5).

-

Cell Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to a specific optical density (e.g., OD600 of 0.05).[6]

-

Dye Loading: The fluorescent dye (e.g., DiSC3(5) to a final concentration of 0.4 µM) is added to the cell suspension, and the mixture is incubated until the dye uptake stabilizes, indicated by a quenching of the fluorescence signal.[6]

-

Peptide Addition: The antimicrobial peptide is added to the cell suspension.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates the release of the dye from the depolarized membrane.[6]

TEM is used to visualize the morphological changes in bacteria upon treatment with the antimicrobial agent.

-

Treatment: Bacterial cells in the logarithmic growth phase are treated with the antimicrobial peptide at various concentrations (e.g., sub-MIC and supra-MIC) for a defined period.

-

Fixation: The treated cells are harvested and fixed, typically with glutaraldehyde and osmium tetroxide, to preserve their ultrastructure.[7]

-

Dehydration and Embedding: The fixed cells are dehydrated through a series of graded ethanol or acetone solutions and then embedded in an epoxy resin.[7]

-

Sectioning and Staining: Ultrathin sections of the embedded cells are cut and mounted on grids. The sections are then stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.[7]

-

Imaging: The stained sections are observed under a transmission electron microscope to visualize any changes in cell morphology, such as membrane damage, cytoplasmic leakage, or alterations to intracellular structures.[7]

Bioactive Compounds from Bacillus amyloliquefaciens ELI149

A strain of Bacillus amyloliquefaciens, designated ELI149, has been identified as a producer of potent antibacterial secondary metabolites.

Discovery and Origin

Bacillus amyloliquefaciens strain ELI149 was isolated from a soil sample collected in Puebla, Mexico.[8][9][10] This discovery is part of a broader screening effort to identify soil microorganisms that produce novel antimicrobial compounds. The crude extract of secondary metabolites from this strain demonstrated a wide spectrum of antibacterial activity.[8][9]

Identified Bioactive Compounds

Research has led to the isolation and partial characterization of several bioactive secondary metabolites from B. amyloliquefaciens ELI149. These include:

-

Two Bacteriocin-Like Substances (BLSs): These peptides are heat-stable and active over a wide pH range (2-10).[11][12]

-

Surfactin and Fengycin: These are lipopeptides, with fengycin showing marked antifungal properties.[11][12]

While the primary antibacterial agents are believed to be the BLSs, other compounds produced by B. amyloliquefaciens, such as other lipopeptides and polyketides, may also contribute to the overall antimicrobial activity.[13][14]

Quantitative Antimicrobial Activity

The antibacterial activity of the crude secondary metabolite extract from B. amyloliquefaciens ELI149 has been assessed using the disk diffusion method.

| Test Organism | Inhibition Zone Diameter (mm) |

| Staphylococcus saprophyticus | 18 |

| Listeria monocytogenes | 18 |

| Streptococcus agalactiae | 16 |

| Staphylococcus aureus | 16 |

| Bacillus cereus | 20 |

| Micrococcus luteus | 20 |

| Salmonella choleraesuis | 18 |

| Escherichia coli | 14 |

| Klebsiella pneumoniae | 16 |

| Shigella sp. | 16 |

| Pseudomonas aeruginosa | 14 |

| Vibrio parahaemolyticus | 16 |

| Vibrio sp. | 18 |

Data extracted from Sansinenea et al., 2020.[9]

Experimental Protocols

-

Sample Preparation: A soil sample is suspended in sterile water and shaken to dislodge microorganisms.

-

Serial Dilution: The soil suspension is serially diluted in sterile water.

-

Plating: Aliquots of the dilutions are plated onto a suitable agar medium (e.g., Luria-Bertani agar).

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) until bacterial colonies are visible.

-

Isolation and Identification: Individual colonies are selected, purified by re-streaking, and identified using morphological, biochemical, and molecular methods (e.g., 16S rRNA gene sequencing).[8]

-

Fermentation: B. amyloliquefaciens ELI149 is cultured in a suitable liquid medium (e.g., Tryptic Soy Broth) in the presence of an adsorbent resin like Amberlite XAD-16.[8][9][10]

-

Harvesting: After an incubation period (e.g., 7 days), the culture is centrifuged to remove bacterial cells.[9]

-

Extraction: The supernatant containing the secreted metabolites is passed through the Amberlite XAD-16 resin, which adsorbs the non-polar secondary metabolites.[15]

-

Elution: The resin is washed, and the adsorbed compounds are eluted with a solvent such as methanol.[8]

-

Concentration: The solvent is evaporated to yield the crude extract of secondary metabolites.[8]

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography for further purification.[11][12]

-

Fraction Collection: Different fractions are eluted using a gradient of solvents with increasing polarity.

-

Activity Testing: Each fraction is tested for antibacterial activity to identify the fractions containing the active compounds.

Conclusion

Plantaricin 149 and the secondary metabolites from Bacillus amyloliquefaciens ELI149 represent promising avenues for the discovery of new antibacterial agents. Plantaricin 149, with its well-defined structure and membrane-targeting mechanism, is a strong candidate for rational drug design and the development of synthetic analogs with improved efficacy and reduced toxicity. The bioactive compounds from B. amyloliquefaciens ELI149, particularly the uncharacterized bacteriocin-like substances, offer an opportunity to discover novel chemical scaffolds with potent antibacterial activity. This technical guide provides a foundational understanding of these "this compound" entities, with the aim of stimulating further research into their therapeutic potential in an era of increasing antimicrobial resistance.

References

- 1. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of antibacterial effect of plantaricin 149 suspension and traditional root canal irrigation solutions in root canal infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of antimicrobial peptide Plantaricin149a and four analogs with lipid bilayers and bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4.5. Bacterial Cell Membrane Depolarization Assay [bio-protocol.org]

- 7. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. seer.ufu.br [seer.ufu.br]

- 10. View of A wide spectrum of antibacterial activity of secondary metabolites from Bacillus amyloliquefaciens ELI149 [seer.ufu.br]

- 11. Characterisation of two novel bacteriocin-like substances produced by Bacillus amyloliquefaciens ELI149 with broad-spectrum antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. Secondary metabolites from Bacillus amyloliquefaciens isolated from soil can kill Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

An In-depth Technical Guide to the Pln149 Peptide: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pln149 is a cationic antimicrobial peptide (AMP) originating from Lactobacillus plantarum NRIC 149, a bacterium isolated from pineapple.[1] This peptide has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as certain fungi. Its mechanism of action involves the disruption of the microbial cell membrane, a process initiated by an electrostatic attraction to the negatively charged components of the membrane. This interaction induces a conformational change in the peptide, from a random coil to an α-helical structure, leading to membrane depolarization and eventual cell lysis. This guide provides a comprehensive overview of the structure and function of Pln149, detailed experimental protocols for its characterization, and quantitative data on its antimicrobial efficacy.

Structure of Pln149

The primary structure of Pln149 consists of a 22-amino acid sequence:

YSLQMGATAIKQVKKLFKKKGG [1]

A common and more active variant is Pln149a, which is the C-terminally amidated form of the peptide.[1]

Secondary Structure

In an aqueous solution, Pln149 typically exists in a disordered, random-coil conformation. However, upon interaction with negatively charged surfaces, such as bacterial membranes or lipid bilayers, it undergoes a significant conformational change to form an amphipathic α-helix.[2] This induced helical structure is crucial for its antimicrobial activity. The helical region is thought to span from Alanine-7 to Lysine-20, creating a distinct polar face with five lysine residues and a non-polar face with hydrophobic residues (Alanine, Leucine, Isoleucine, Phenylalanine, and Valine).[2]

Function and Mechanism of Action

Pln149 exerts its antimicrobial effect through a direct interaction with the microbial cell membrane, a mechanism often described as the "carpet-like" model.[1]

Antimicrobial Activity

Pln149 and its derivatives have shown potent activity against a variety of pathogenic microorganisms. The minimal inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key measure of its efficacy.

Table 1: Minimal Inhibitory Concentration (MIC) of Pln149a against select microorganisms [2]

| Microorganism | Strain | MIC (μM) |

| Staphylococcus aureus | ATCC 25923 | 19 |

| Pseudomonas aeruginosa | ATCC 9027 | 155 |

Table 2: Minimal Inhibitory Concentration (MIC) of Pln149-PEP20 (an optimized analog) against various bacteria [1]

| Bacterial Type | MIC Range (mg/L) |

| Gram-positive bacteria | 1 - 128 |

| Gram-negative bacteria | 16 - 512 |

Mechanism of Action: A Step-by-Step Process

The proposed mechanism of action for Pln149a involves the following steps:

-

Electrostatic Attraction: The positively charged lysine residues on the polar face of the helical Pln149 are electrostatically attracted to the negatively charged components of the microbial cell membrane, such as phospholipids.[2]

-

Conformational Change and Surface Accumulation: This initial binding induces the transition from a random coil to an α-helical structure, allowing the peptide to accumulate on the membrane surface, aligning parallel to it.[1][2]

-

Membrane Disruption: The N-terminal residues of the peptide are thought to insert into the acyl chains of the phospholipids, disrupting the lipid packing and leading to membrane depolarization and lysis.[1][2] Studies have shown that Pln149 derivatives can depolarize the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria in under five minutes.[1]

While the primary mechanism is membrane disruption, one study has suggested that Pln149 may also affect sodium channel currents, though this requires further investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the structure and function of Pln149.

Determination of Minimal Inhibitory Concentration (MIC)

The broth microdilution method, as described by the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining the MIC of antimicrobial agents.

Protocol:

-

Preparation of Peptide Dilutions: Serially dilute the Pln149 peptide in cation-adjusted Mueller-Hinton (CAMH) broth in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC (e.g., 0.06 to 512 mg/L).[1]

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[1]

-

Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include a positive control (bacteria with a known effective antibiotic) and a negative control (bacteria without any peptide). Incubate the plate at 35°C for 18-24 hours.[1]

-

Reading the MIC: The MIC is the lowest concentration of the peptide that results in no visible growth of the microorganism.[1]

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population.

Protocol:

-

Preparation: Prepare bacterial cultures to a concentration of approximately 6 x 10^5 CFU/mL.[1]

-

Exposure: Add the Pln149 peptide at various concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[1]

-

Sampling and Plating: At specific time intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw aliquots from each culture, perform serial dilutions, and plate them on appropriate agar plates.

-

Incubation and Counting: Incubate the plates overnight and count the number of viable colonies to determine the CFU/mL at each time point. A significant reduction (e.g., ≥3-log10) in CFU/mL is indicative of bactericidal activity.

Hemolytic Activity Assay

This assay assesses the cytotoxicity of the peptide against red blood cells.

Protocol:

-

Preparation of Erythrocytes: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA). Wash the red blood cells three times with phosphate-buffered saline (PBS) by centrifugation and resuspend them in PBS to a final concentration of 1%.[1]

-

Incubation: In a 96-well plate, incubate the erythrocyte suspension with various concentrations of the Pln149 peptide for 1 hour at 37°C.[1]

-

Controls: Use a 1% Triton X-100 solution as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).[1]

-

Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 405 nm to quantify the release of hemoglobin.[1]

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [ (Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control) ] x 100

Membrane Permeabilization Assay

The ability of Pln149 to permeabilize bacterial membranes can be assessed using fluorescent probes like N-phenyl-1-naphthylamine (NPN) and SYTOX Green.

Protocol using SYTOX Green:

-

Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).

-

Assay Setup: In a black 96-well plate, add the bacterial suspension, SYTOX Green dye (to a final concentration of around 1-5 µM), and the Pln149 peptide at various concentrations.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for SYTOX Green. An increase in fluorescence indicates that the dye has entered the cells through the permeabilized membrane and bound to intracellular nucleic acids.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in different environments.

General Protocol:

-

Sample Preparation: Prepare solutions of the Pln149 peptide in different solvents, such as an aqueous buffer (to mimic a random coil state) and a membrane-mimicking environment like a solution containing sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE).

-

Data Acquisition: Record the CD spectra in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

-

Data Analysis: The resulting spectra can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands near 208 and 222 nm and a positive band around 193 nm.

Visualizations

Signaling and Action Pathway

Caption: Proposed mechanism of action for the Pln149 peptide.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimal Inhibitory Concentration (MIC) determination.

Conclusion

The Pln149 peptide represents a promising candidate for the development of new antimicrobial agents. Its potent activity against a broad spectrum of bacteria, including resistant strains, coupled with its direct, membrane-disrupting mechanism of action, makes it an attractive alternative to conventional antibiotics. Further research into optimizing its structure for enhanced efficacy and reduced cytotoxicity, as well as exploring its potential effects on ion channels, will be crucial for its translation into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Pln149.

References

Preliminary Studies on the Antimicrobial Spectrum of Pln149: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the antimicrobial spectrum of Pln149, a bacteriocin produced by Lactobacillus plantarum. The document summarizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the workflow for determining its antimicrobial activity.

Quantitative Antimicrobial Spectrum of Pln149

Pln149 has demonstrated a significant inhibitory effect against a range of pathogenic bacteria, particularly those implicated in periodontal diseases and root canal infections. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in bacterial death, respectively.

The following table summarizes the reported MIC and MBC values for Pln149 against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Porphyromonas gingivalis (Pg) ATCC 33277 | Gram-negative | 125 | 130 | [1][2] |

| Prevotella intermedia (Pi) ATCC 25611 | Gram-negative | 105 | 125 | [1][2] |

| Streptococcus mutans (Sm) | Gram-positive | 55 | 75 | [1] |

| Staphylococcus aureus ATCC 29213 | Gram-positive | - | - | [3] |

A derivative of Pln149, named Pln149-PEP20, has also been synthesized and tested against a broader spectrum of multidrug-resistant bacteria. The MICs for this derivative ranged from 1 mg/L to 128 mg/L for Gram-positive bacteria and 16 mg/L to 512 mg/L for Gram-negative bacteria.[4][5] This suggests that modifications to the parent peptide can enhance its antimicrobial activity and spectrum.

Experimental Protocols

The determination of the antimicrobial spectrum of Pln149 and its derivatives primarily relies on standardized broth microdilution methods. The following protocol is a detailed representation of the methodology described in the cited literature.[3]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

Materials:

-

Pln149 peptide (synthesized and purified)

-

Bacterial strains (e.g., P. gingivalis, P. intermedia, S. aureus)

-

Brain Heart Infusion (BHI) broth

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (anaerobic chamber for anaerobic bacteria)

-

Blood agar plates

Procedure:

-

Peptide Preparation:

-

Synthesize Pln149 peptide (YSLQM GATAI KQVKK LFKKK GG) with a purity of >95%.[3]

-

Prepare a stock solution of the peptide and perform two-fold serial dilutions in BHI broth in a 96-well microtiter plate.

-

-

Bacterial Inoculum Preparation:

-

Inoculation and Incubation:

-

Add the prepared bacterial suspension to the wells of the microtiter plate containing the serially diluted Pln149.

-

Include a positive control (bacteria and broth without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours under the appropriate atmospheric conditions.[3]

-

-

MIC Determination:

-

After incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is defined as the lowest concentration of Pln149 at which no visible bacterial growth is observed.[3]

-

-

MBC Determination:

-

Take an aliquot from the wells showing no visible growth in the MIC assay.

-

Spread the aliquot onto blood agar plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

The MBC is the lowest concentration of the peptide that results in no colony formation on the agar plates.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in determining the antimicrobial spectrum of Pln149.

Caption: Workflow for determining the MIC and MBC of Pln149.

Mechanism of Action

Preliminary studies suggest that Pln149 exerts its antimicrobial effect through membrane interaction. The proposed mechanism is a "carpet-like" model, where the peptide accumulates on the bacterial membrane surface and disrupts its integrity.[5] This is supported by findings from membrane depolarization assays.[4] Furthermore, studies have shown that Pln149 can enhance sodium currents in whole-cell patch-clamp experiments, suggesting an interaction with ion channels.[3] Whole-genome sequencing of mutants with increased resistance to a Pln149 derivative revealed mutations concentrated in genes associated with membrane metabolism, further indicating the cell membrane as the primary target.[5]

This guide provides a summary of the initial research into the antimicrobial properties of Pln149. Further studies are warranted to fully elucidate its spectrum of activity, mechanism of action, and potential for therapeutic applications.

References

- 1. Comparison of antibacterial effect of plantaricin 149 suspension and traditional root canal irrigation solutions in root canal infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carpet-Like Mechanism of Pln149: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantaricin 149 (Pln149) is a cationic antimicrobial peptide produced by Lactobacillus plantarum. It exhibits a broad spectrum of activity against various bacteria, attributed to its ability to disrupt the integrity of the cell membrane. The primary mode of action for Pln149 is the "carpet-like" mechanism, a process that involves the accumulation of peptide molecules on the surface of the bacterial membrane, leading to its eventual destabilization and permeabilization. This technical guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols for key investigative assays, and visualizations of the involved processes.

The Carpet-Like Mechanism of Action

The bactericidal activity of Pln149 is initiated by its interaction with the bacterial cell membrane. Unlike pore-forming peptides that create discrete channels, Pln149 operates through a multi-step process that disrupts the membrane in a more generalized fashion.[1][2][3]

The proposed steps of the carpet-like mechanism are as follows:

-

Electrostatic Attraction: The cationic nature of Pln149 facilitates its initial binding to the negatively charged components of the bacterial cell membrane, such as phospholipids.[1][4]

-

Accumulation and "Carpeting": Following the initial binding, Pln149 monomers accumulate on the membrane surface, forming a "carpet-like" layer that covers the membrane.[2][3][5]

-

Membrane Destabilization: Once a threshold concentration of the peptide is reached on the surface, the accumulated Pln149 molecules induce tension and disrupt the lipid bilayer's structure.[2][3]

-

Micellization and Permeabilization: This disruption leads to the formation of micelles and transient pores, causing the leakage of intracellular contents and ultimately leading to cell death.[2][3][4]

This mechanism is particularly effective against a wide range of bacteria and is considered less likely to induce resistance compared to antibiotics with specific intracellular targets.

Quantitative Data

The antimicrobial efficacy of Pln149 and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| Pln149a | Staphylococcus aureus ATCC 25923 | 78 - 620 µM | [2] |

| Pln149a | Pseudomonas aeruginosa ATCC 9027 | >310 µM | [2] |

| Pln149-PEP20 | Gram-positive bacteria | 1 - 128 mg/L | [1] |

| Pln149-PEP20 | Gram-negative bacteria | 16 - 512 mg/L | [1] |

Hemolytic Activity:

Pln149 and its analogs generally exhibit low hemolytic activity, indicating a degree of selectivity for bacterial over mammalian cells. This is a crucial characteristic for potential therapeutic applications.

| Peptide | Hemolytic Activity | Reference |

| Pln149a and analogs | Low hemolytic effect on red blood cells | [2] |

Experimental Protocols

The investigation of Pln149's carpet-like mechanism relies on a suite of key experiments designed to assess its antimicrobial activity and its effects on membrane integrity.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of Pln149.

Materials:

-

Pln149 peptide stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the Pln149 stock solution in MHB in the wells of a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the Pln149 dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of Pln149 that shows no visible bacterial growth.

Hemolysis Assay

This assay assesses the lytic activity of Pln149 against red blood cells (erythrocytes).

Materials:

-

Pln149 peptide stock solution

-

Freshly collected human or animal red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (for positive control)

-

Microcentrifuge tubes or 96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-8% (v/v) in PBS.

-

Prepare serial dilutions of Pln149 in PBS in microcentrifuge tubes or a 96-well plate.

-

Add the RBC suspension to each tube/well.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).

-

Incubate the samples at 37°C for 1 hour.

-

Centrifuge the samples to pellet the intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Membrane Permeabilization Assays

These assays utilize fluorescent probes to monitor the disruption of the bacterial outer and inner membranes.

3.3.1. Outer Membrane Permeabilization (NPN Uptake Assay)

The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used to assess the permeability of the outer membrane. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane.

Materials:

-

Pln149 peptide stock solution

-

Bacterial culture in logarithmic growth phase

-

HEPES buffer

-

N-phenyl-1-naphthylamine (NPN) stock solution

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

Wash and resuspend the bacterial cells in HEPES buffer to an OD₆₀₀ of 0.5.

-

Add NPN to the cell suspension to a final concentration of 10 µM and allow it to equilibrate.

-

Measure the baseline fluorescence (excitation at 350 nm, emission at 420 nm).

-

Add different concentrations of Pln149 to the cell suspension.

-

Monitor the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN and thus a compromised outer membrane.

3.3.2. Inner Membrane Depolarization (diSC₃(5) Assay)

The potentiometric dye diSC₃(5) is used to measure the depolarization of the cytoplasmic membrane. This dye accumulates on hyperpolarized membranes, and its fluorescence is quenched. Depolarization leads to the release of the dye into the medium and an increase in fluorescence.

Materials:

-

Pln149 peptide stock solution

-

Bacterial culture in logarithmic growth phase

-

HEPES buffer containing glucose

-

diSC₃(5) stock solution

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

Wash and resuspend the bacterial cells in HEPES buffer with glucose to an OD₆₀₀ of 0.05.

-

Add diSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate until the fluorescence signal is stable (quenched).

-

Add KCl to a final concentration of 100 mM to equilibrate the cytoplasmic and external K⁺ concentrations.

-

Add different concentrations of Pln149 to the cell suspension.

-

Monitor the increase in fluorescence (excitation at 622 nm, emission at 670 nm). An increase in fluorescence indicates membrane depolarization.

Visualizations

The Carpet-Like Mechanism of Pln149

Caption: A diagram illustrating the sequential steps of the carpet-like mechanism of Pln149.

Experimental Workflow for Membrane Permeabilization Assays

Caption: Workflow for assessing outer and inner membrane permeabilization by Pln149.

References

- 1. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Properties of the Novel Antibacterial Agent, a Plantaricin 149 Derivative

This technical guide provides an in-depth overview of the core properties of a novel antibacterial peptide, Pln149-PEP20, a derivative of Plantaricin 149. The content is tailored for researchers, scientists, and drug development professionals, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Pln149-PEP20 is an antimicrobial peptide that exhibits its bactericidal effects primarily by targeting and disrupting the bacterial cell membrane.[1][2] Evidence from synchrotron radiation circular dichroism studies suggests a "carpet-like" mechanism of interaction.[1][2] In this model, the peptide monomers first accumulate on the surface of the bacterial membrane. Once a threshold concentration is reached, they reorient and insert into the membrane, leading to its disruption, depolarization, and subsequent cell death.[1][2] While this membrane disturbance is the primary mechanism, a secondary intracellular mode of action is also considered possible.[1][2]

References

An In-depth Technical Guide to Plantaricin 149 Derivatives: From Synthesis to Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory research on Plantaricin 149 (Pln149), a bacteriocin produced by Lactobacillus plantarum, and its synthetic derivatives. This document details their synthesis, antimicrobial and cytotoxic activities, and current understanding of their mechanisms of action, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Introduction to Plantaricin 149 and Its Derivatives

Plantaricin 149 is a 22-amino-acid cationic antimicrobial peptide with the sequence YSLQMGATAIKQVKKLFKKKGG.[1] It belongs to the bacteriocin family of peptides synthesized by bacteria to inhibit the growth of other microorganisms.[2][3] Research has focused on developing synthetic analogs of Pln149 to enhance its antimicrobial efficacy, broaden its spectrum of activity, and improve its pharmacological properties.[4]

Notable derivatives include:

-

Pln149a : A C-terminal amidated synthetic analog of Pln149.[5][6]

-

Fmoc-Pln149 Derivatives : Analogs with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, which has been shown to increase antimicrobial activity.[3][7]

-

Truncated Derivatives : Peptides based on specific regions of the Pln149 sequence, such as Fmoc-Pln149(6-22).[5]

-

Pln149-PEP20 : An optimized, smaller analog (Fmoc-KAVKKLFKKWG) designed for enhanced antimicrobial activity and lower cytotoxicity.[2][3]

These derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, making them promising candidates for novel antimicrobial therapies.[2][4][8]

Quantitative Data Summary

The antimicrobial and cytotoxic activities of Plantaricin 149 and its derivatives have been quantified in various studies. The following tables summarize the available data for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Plantaricin 149 and Derivatives

| Peptide/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Plantaricin 149 | Porphyromonas gingivalis | 125 | [1] |

| Plantaricin 149 | Prevotella intermedius | 105 | [1] |

| Plantaricin 149 | Streptococcus mutans | 55 | [1] |

| Pln149-PEP20 | Gram-positive bacteria | 1 - 128 (mg/L) | [2][8] |

| Pln149-PEP20 | Gram-negative bacteria | 16 - 512 (mg/L) | [2][8] |

Table 2: Minimum Bactericidal Concentration (MBC) of Plantaricin 149

| Peptide/Derivative | Target Microorganism | MBC (µg/mL) | Reference |

| Plantaricin 149 | Porphyromonas gingivalis | 130 | [1] |

| Plantaricin 149 | Prevotella intermedius | 125 | [1] |

| Plantaricin 149 | Streptococcus mutans | 75 | [1] |

Table 3: Cytotoxicity Data of Plantaricin 149 and Derivatives

| Peptide/Derivative | Cell Line | Assay | Results | Reference |

| Plantaricin 149 | Bone Marrow Stromal Cells (BMSC) | MTT | No cytotoxicity at 125 µg/mL | [1][9][10] |

| Plantaricin 149 | Human Dental Pulp Stem Cells (hDPSCs) | MTT | No significant difference from control at 100 µg/mL | [11] |

| Fmoc-Pln149 | Human Red Blood Cells | Hemolysis | High toxicity | [3] |

| Pln149-PEP20 | Human Red Blood Cells | Hemolysis | Lower toxicity than Fmoc-Pln149 | [3] |

Mechanism of Action

The primary antimicrobial mechanism of Plantaricin 149 and its derivatives is the disruption of the bacterial cell membrane. Upon interaction with the negatively charged components of the bacterial membrane, these cationic peptides undergo a conformational change, adopting an α-helical structure which is crucial for their activity.[5][6]

Membrane Interaction Models

The prevailing model for the action of Pln149 derivatives, particularly Pln149-PEP20, is the "carpet-like" mechanism . In this model, the peptide monomers bind to the surface of the bacterial membrane, aligning parallel to it. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to the formation of transient pores or the dissolution of the membrane, causing leakage of cellular contents and cell death.[2][3][8]

Figure 1: "Carpet-like" mechanism of action of Plantaricin 149 derivatives.

Ion Channel Interference

Studies have shown that Plantaricin 149 can alter sodium channel currents in bacterial membranes.[10][12][13] This interference with ion channels can disrupt the electrochemical gradients across the membrane, further contributing to the loss of membrane integrity and cell viability. This suggests a multi-faceted approach to membrane disruption.

Figure 2: Interference of Plantaricin 149 with bacterial sodium channels.

Potential Intracellular Targets

While membrane disruption is the primary mechanism, there is evidence suggesting potential secondary intracellular targets. Whole-genome sequencing of bacteria with acquired resistance to Pln149-PEP20 revealed mutations in genes associated with membrane metabolism.[2][8] This indicates that the peptide's activity might also be linked to metabolic pathways, although further research is needed to elucidate these connections.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research of Plantaricin 149 derivatives.

Peptide Synthesis

Plantaricin 149 and its derivatives are typically synthesized using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[14]

General Protocol:

-

The C-terminal amino acid is attached to a solid resin support.

-

The Fmoc protecting group on the α-amino group of the attached amino acid is removed.

-

The next Fmoc-protected amino acid is coupled to the deprotected amino group.

-

Steps 2 and 3 are repeated for each amino acid in the peptide sequence.

-

Once the sequence is complete, the peptide is cleaved from the resin, and all protecting groups are removed.

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the peptide are confirmed by mass spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method .[1]

MIC Determination:

-

A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).

-

Positive (bacteria without peptide) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MBC Determination:

-

Aliquots from the wells showing no visible growth in the MIC assay are plated onto agar plates.

-

The plates are incubated until bacterial colonies are visible in the control plates.

-

The MBC is the lowest concentration of the peptide that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the cytotoxicity of the peptides against eukaryotic cells.[1][9]

General Protocol:

-

Eukaryotic cells (e.g., BMSC, hDPSCs) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the peptide and incubated for a specific period (e.g., 24, 48, 72 hours).

-

The culture medium is replaced with a medium containing MTT.

-

The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to untreated control cells.

Experimental Workflow

The general workflow for the exploratory research of Plantaricin 149 derivatives can be visualized as follows:

Figure 3: General experimental workflow for Plantaricin 149 derivative research.

Conclusion and Future Directions

Plantaricin 149 and its synthetic derivatives represent a promising class of antimicrobial peptides with potent activity against a broad spectrum of bacteria, including drug-resistant strains. Their primary mechanism of action involves membrane disruption through a "carpet-like" model and interference with ion channels. Importantly, derivatives like Pln149-PEP20 have been engineered to exhibit high antimicrobial efficacy with reduced cytotoxicity.

Future research should focus on:

-

Elucidating Intracellular Targets: Further investigation is needed to understand the potential secondary intracellular mechanisms of action and the role of metabolic pathways in the peptide's activity.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to evaluate the therapeutic potential, pharmacokinetics, and safety profiles of the most promising derivatives.

-

Formulation and Delivery: Development of suitable formulations to enhance the stability and targeted delivery of these peptides will be crucial for their clinical translation.

-

Synergistic Studies: Exploring the synergistic effects of Plantaricin 149 derivatives with conventional antibiotics could lead to more effective combination therapies against resistant infections.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the current landscape of Plantaricin 149 derivative research and to guide future investigations in this exciting field of antimicrobial drug discovery.

References

- 1. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Researchers find compound that combats multidrug-resistant bacteria in less than one hour | EurekAlert! [eurekalert.org]

- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A synthetic analog of plantaricin 149 inhibiting food-borne pathogenic bacteria:evidence for alpha-helical conformation involved in bacteria-membrane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of antibacterial effect of plantaricin 149 suspension and traditional root canal irrigation solutions in root canal infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Molecular Architecture of Plinabulin's Therapeutic Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plinabulin (formerly known as NPI-2358 and BPI-2358) is a novel, first-in-class selective immunomodulating microtubule-binding agent (SIMBA) with a multifaceted mechanism of action that positions it as a promising therapeutic agent in oncology.[1][2] Derived from the marine fungus product phenylahistin, this small molecule disrupts microtubule dynamics by binding to β-tubulin, leading to a cascade of downstream effects including direct anti-tumor activity and modulation of the innate and adaptive immune systems.[3][4] This technical guide provides a comprehensive overview of the molecular targets of Plinabulin, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and drug development efforts.

Primary Molecular Target: β-Tubulin

The principal molecular target of Plinabulin is the structural protein β-tubulin, a subunit of the αβ-tubulin heterodimer that polymerizes to form microtubules.[1][5] Microtubules are critical components of the cytoskeleton, essential for cell division, intracellular transport, and maintenance of cell shape.

Binding Site and Kinetics

Plinabulin binds to a unique pocket on β-tubulin in the vicinity of the colchicine-binding domain.[1][6] However, its binding kinetics are distinct from those of other tubulin-targeting agents like taxanes, vinca alkaloids, and colchicine itself.[4][7] This differentiated, reversible, and transient interaction allows Plinabulin to destabilize microtubule dynamics without altering the unbound structure of tubulin.[4][7] A photoaffinity labeling study has suggested that Plinabulin binds at the interface between the α- and β-tubulin subunits, near the colchicine site, rather than deep within the binding cavity.[8] Research has also indicated that Plinabulin selectively inhibits the αβII tubulin isotype over the αβIII isotype, which is relevant as overexpression of αβIII tubulin can confer resistance to other microtubule-targeting drugs.[9]

Quantitative Data: Inhibition of Tubulin Polymerization and Cell Viability

Plinabulin's interaction with tubulin leads to the inhibition of microtubule polymerization. This anti-mitotic activity is a cornerstone of its direct cytotoxic effect on rapidly dividing cancer cells.[5] The potency of Plinabulin has been quantified through various in vitro studies.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (Tubulin Polymerization) | 2.4 µM | Cell-free microtubule protein | [1] |

| IC50 (Cell Viability) | 9.8 nM | HT-29 (Colon Cancer) | [6][7] |

| IC50 (Cell Viability) | 8-10 nM | Multiple Myeloma (MM) cells | [10] |

| IC50 (Cell Viability) | 22.20 nM | A172 (Glioblastoma) | [11] |

| IC50 (Cell Viability) | 20.55 nM | T98G (Glioblastoma) | [11] |

Table 1: In vitro inhibitory concentrations (IC50) of Plinabulin.

Key Downstream Effector: GEF-H1

A critical consequence of Plinabulin-induced microtubule destabilization is the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[3][4][7] GEF-H1 is a RhoA-specific guanine nucleotide exchange factor that is normally sequestered and kept in an inactive state by binding to microtubules.

Activation of Immune Signaling Pathways

The release of GEF-H1 initiates a signaling cascade that is central to Plinabulin's immunomodulatory effects. Activated GEF-H1 is necessary for the activation of the c-Jun N-terminal kinase (JNK) pathway.[9][11][12] This signaling axis is crucial for the maturation of dendritic cells (DCs), the most potent antigen-presenting cells (APCs).[4][7][11][12]

Mature DCs are more effective at presenting tumor antigens to T-cells, leading to the activation of tumor antigen-specific T-cells and a durable anti-cancer immune response.[3][4][7] Plinabulin has been shown to stimulate both the adaptive immune system through DC-dependent T-cell proliferation and the innate immune system by increasing neutrophil counts.[4] Furthermore, Plinabulin promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1-like phenotype, which also depends on the JNK pathway.[9][12]

Other Affected Signaling Pathways

-

PI3K/AKT/mTOR Pathway : In glioblastoma cells, Plinabulin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth and survival. Plinabulin was observed to reduce the phosphorylation of AKT and mTOR.[11]

-

KRAS Signaling : By disrupting microtubule-dependent endosomal recycling, Plinabulin can interfere with KRAS signaling, leading to the inhibition of the PI3K/Akt pathway in KRAS-mutated cancer cells.[1]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the molecular targets of Plinabulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Objective : To determine the IC50 of Plinabulin for the inhibition of tubulin polymerization.

-

Principle : The polymerization of tubulin is monitored by an increase in turbidity or fluorescence. A fluorescence-based assay uses a fluorescent reporter that increases in quantum yield when incorporated into microtubules.

-

General Protocol :

-

Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) with GTP and a fluorescent reporter.

-

The reaction is initiated in a 96-well plate at 37°C.

-

Plinabulin at various concentrations is added to the wells. A vehicle control (e.g., DMSO) and positive/negative controls (e.g., paclitaxel as a polymerization enhancer, CaCl2 as an inhibitor) are included.

-

Fluorescence (excitation ~360 nm, emission ~420 nm) or absorbance (turbidity at 340 nm) is measured at regular intervals for approximately 60 minutes using a microplate reader.

-

The rate of polymerization is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of Plinabulin concentration.[2]

-

Cell Viability / Cytotoxicity Assay

These assays are used to determine the concentration of Plinabulin that inhibits the growth of cancer cell lines by 50% (IC50).

-

Objective : To quantify the cytotoxic effect of Plinabulin on various cancer cell lines.

-

Principle : Metabolic activity or ATP content, which correlates with the number of viable cells, is measured. Common assays include MTT, which measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, and CellTiter-Glo®, which quantifies ATP.

-

General Protocol (MTT Assay Example) :

-

Adherent cancer cells (e.g., HT-29) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of Plinabulin. A vehicle control (DMSO) is also included.

-

Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

An MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at approximately 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control, and the IC50 is determined using non-linear regression analysis of the dose-response curve.[2][13][14]

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in cell lysates to assess the activation state of signaling pathways.

-

Objective : To determine if Plinabulin treatment leads to the activation (phosphorylation) of proteins in the JNK or PI3K/AKT pathways.

-

Principle : Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-JNK, total JNK).

-

General Protocol :

-

Cancer cells are treated with Plinabulin for various time points or at different concentrations.

-

Cells are harvested and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

-

Equal amounts of protein for each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-JNK) and a loading control (e.g., GAPDH or β-actin).[15][16][17]

-

Conclusion

Plinabulin's unique interaction with tubulin sets it apart from conventional microtubule-targeting agents. Its primary molecular target, β-tubulin, serves as a trigger for a cascade of events that extend beyond simple mitotic arrest. The subsequent release and activation of GEF-H1 orchestrate a potent immunomodulatory response, activating dendritic cells and T-cells to create a hostile microenvironment for tumors. Furthermore, its influence on critical cancer-related signaling pathways like PI3K/AKT and KRAS highlights its pleiotropic anti-cancer effects. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for scientists and researchers aiming to further explore and harness the therapeutic potential of Plinabulin.

References

- 1. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plinabulin | BeyondSpring [beyondspringpharma.com]

- 5. Plinabulin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anti-microtubule 'plinabulin' chemical probe KPU-244-B3 labeled both alpha- and beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. synentec.com [synentec.com]

- 15. Activation of SAPK/JNK mediated the inhibition and reciprocal interaction of DNA methyltransferase 1 and EZH2 by ursolic acid in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Arsenal: A Technical Guide to the Secondary Metabolites of Bacillus amyloliquefaciens ELI149

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, characterization, and bioactivity of secondary metabolites produced by the soil-dwelling bacterium, Bacillus amyloliquefaciens ELI149. This strain, originally isolated from Mexican soil, has demonstrated significant potential as a source of novel antimicrobial compounds. This document outlines the experimental protocols for the cultivation of the bacterium, the extraction and purification of its bioactive products, and presents the available quantitative data on their antimicrobial efficacy. Furthermore, it visualizes the experimental workflows and relevant signaling pathways to provide a comprehensive overview for research and development purposes.

Bioactive Compounds Identified from B. amyloliquefaciens ELI149

Bacillus amyloliquefaciens ELI149 is a prolific producer of a diverse array of secondary metabolites with potent antimicrobial properties. Research has led to the isolation and characterization of several key compounds, including lipopeptides, macrolactins, and bacteriocin-like substances.

The primary antifungal activity of this strain is attributed to fengycin , a potent lipopeptide. In addition to fengycin, the strain also produces surfactin , another lipopeptide. Further investigation into the chemical profile of ELI149 revealed the presence of macrolactin A and 7-O-succinyl macrolactin A , which have been evaluated for their activity against important phytopathogenic fungi.

The strain is also known to produce two distinct bacteriocin-like substances (BLSs) that exhibit a broad spectrum of antibacterial activity. These proteinaceous compounds are heat-stable and remain active over a wide pH range (2-10).

Quantitative Antimicrobial Activity

The crude secondary metabolite extracts from B. amyloliquefaciens ELI149 have demonstrated significant inhibitory activity against a wide range of both Gram-positive and Gram-negative bacteria. The following table summarizes the reported zones of inhibition.

| Target Microorganism | Gram Stain | Inhibition Zone (mm) |

| Staphylococcus saprophyticus | Positive | 19 |

| Listeria monocytogenes | Positive | 20 |

| Streptococcus agalactiae | Positive | 18 |

| Staphylococcus aureus | Positive | 20 |

| Bacillus cereus | Positive | 20 |

| Micrococcus luteus | Positive | 20 |

| Salmonella choleraesuis | Negative | 17 |

| Escherichia coli | Negative | 17 |

| Klebsiella pneumoniae | Negative | 17 |

| Shigella sp. | Negative | 17 |

| Pseudomonas aeruginosa | Negative | 0 |

| Vibrio parahaemolyticus | Negative | 17 |